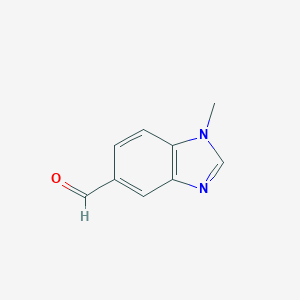

1-Methyl-1H-benzimidazole-5-carboxaldehyde

Overview

Description

1-Methyl-1H-benzimidazole-5-carboxaldehyde is a heterocyclic aromatic compound with the molecular formula C9H8N2O. It is a derivative of benzimidazole, featuring a methyl group at the nitrogen atom and an aldehyde group at the 5-position of the benzimidazole ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.

Mechanism of Action

Target of Action

1-Methyl-1H-benzimidazole-5-carboxaldehyde is a type of imidazole derivative . Imidazoles are key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .

Result of Action

As an imidazole derivative, it may have a range of effects depending on its specific targets and mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzimidazole-5-carboxaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imine intermediate. This intermediate undergoes cyclization to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-benzimidazole-5-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: 1-Methyl-1H-benzimidazole-5-carboxylic acid.

Reduction: 1-Methyl-1H-benzimidazole-5-methanol.

Substitution: 1-Methyl-1H-benzimidazole-5-nitro or 1-Methyl-1H-benzimidazole-5-halide.

Scientific Research Applications

1-Methyl-1H-benzimidazole-5-carboxaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Methyl-1H-benzimidazole-5-carboxaldehyde can be compared with other benzimidazole derivatives:

1H-benzimidazole-5-carboxylic acid: Lacks the methyl group at the nitrogen atom, which can influence its reactivity and biological activity.

1-Methyl-1H-indole-5-carboxaldehyde: Similar structure but with an indole ring instead of a benzimidazole ring, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Methyl-1H-benzimidazole-5-carboxaldehyde (CAS No. 279226-70-9) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of benzimidazole, characterized by a methyl group at the nitrogen atom and an aldehyde group at the 5-position of the benzimidazole ring. Its molecular formula is C9H8N2O, with a molecular weight of 160.17 g/mol.

This compound exhibits several notable chemical properties:

- Molecular Weight: 160.17 g/mol

- Chemical Structure: Contains an imidazole ring, which is known for its biological activity.

- Functional Groups: Aldehyde and methyl groups that influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating significant inhibitory effects. For example, studies have shown that this compound can inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. Its mechanism of action primarily involves inducing apoptosis in cancer cells. In vitro studies have reported IC50 values indicating effective cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 25.72 ± 3.95 |

| U87 (glioblastoma) | 45.2 ± 13.0 |

| A549 (lung cancer) | 50.0 ± 10.0 |

Flow cytometry analyses revealed that treatment with this compound leads to increased rates of apoptosis in these cell lines . Additionally, animal studies have shown that it can suppress tumor growth in xenograft models, further supporting its potential as an anticancer therapeutic .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Apoptotic Pathways: The compound activates caspases and promotes mitochondrial dysfunction, leading to programmed cell death in cancer cells.

- Signal Transduction Inhibition: It has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as PI3K/Akt pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications to the benzimidazole core can significantly affect their potency and selectivity against specific targets.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against certain cancers |

| Alteration of side chains | Enhanced selectivity towards specific receptors |

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

-

Study on Apoptosis Induction:

- Researchers treated MCF cell lines with varying concentrations of the compound and observed a dose-dependent increase in apoptosis markers.

- Results indicated significant activation of caspases 3 and 9, confirming the apoptotic pathway's involvement.

-

In Vivo Tumor Growth Suppression:

- In a mouse model bearing U87 tumors, administration of the compound resulted in a notable reduction in tumor size compared to control groups.

Properties

IUPAC Name |

1-methylbenzimidazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIDCZRIHGNHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591546 | |

| Record name | 1-Methyl-1H-benzimidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279226-70-9 | |

| Record name | 1-Methyl-1H-benzimidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,3-benzodiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.